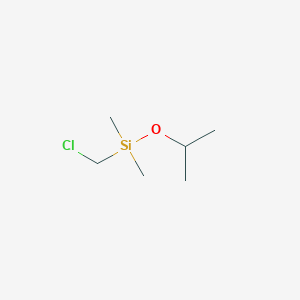

Chloromethyldimethylisopropoxysilane

Description

The exact mass of the compound (Chloromethyl)isopropoxydimethylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103263. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-dimethyl-propan-2-yloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClOSi/c1-6(2)8-9(3,4)5-7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTFCAKXPLOYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295607 | |

| Record name | (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18171-11-4 | |

| Record name | 18171-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Chloromethyl)dimethylisopropoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloromethyldimethylisopropoxysilane: Physical Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and safety data for Chloromethyldimethylisopropoxysilane (CAS No. 18171-11-4). The information is presented to support laboratory research, chemical handling, and safety protocol development.

Core Physical and Chemical Properties

This compound is a colorless to light yellow, clear liquid organosilicon compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H15ClOSi |

| Molecular Weight | 166.72 g/mol |

| Boiling Point | 64-66 °C at 54 mmHg[1][2] |

| Density | 0.926 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.415[1][2] |

| Flash Point | 83 °F[1] |

| Vapor Pressure | 0.016 mmHg at 25°C[1] |

Safety Data and Hazard Information

Understanding the safety profile of this compound is critical for its handling and use in any experimental setting. This compound is classified as a flammable liquid and is associated with significant health hazards.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3] |

Precautionary Statements (Selected)

A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use only non-sparking tools and take precautionary measures against static discharge.[3] Wear protective gloves, protective clothing, eye protection, and face protection.[3] Wash skin thoroughly after handling.[3]

-

Response: In case of fire, use CO2, dry chemical, or foam for extinction; do not use water.[4] If on skin or hair, take off immediately all contaminated clothing and rinse skin with water.[4] If in eyes, rinse cautiously with water for several minutes.[4] If inhaled, remove person to fresh air and keep comfortable for breathing.[4]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols

While the specific experimental reports for the determination of the physical and toxicological properties of this compound are not publicly available, the following sections describe the standardized methodologies that are typically employed for such assessments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a boiling point reported under reduced pressure, a vacuum distillation setup would be used.

Methodology:

-

A sample of the compound is placed in a distillation flask with a boiling chip or magnetic stirrer.

-

The flask is connected to a condenser, a receiving flask, and a vacuum pump. A manometer is included in the system to measure the pressure.

-

The system is evacuated to the desired pressure (e.g., 54 mmHg).

-

The distillation flask is heated gradually.

-

The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for determining the flash point of flammable liquids.

Methodology:

-

A sample of the liquid is placed in the test cup of the Pensky-Martens apparatus.

-

The lid, which contains an ignition source (a small flame or an electric igniter) and a stirrer, is secured.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Toxicological Hazard Assessment

The toxicological data for chemical substances are typically determined using internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).

Skin Corrosion/Irritation (Based on OECD Guideline 404):

-

The test substance is applied to a small area of the shaved skin of a test animal (typically a rabbit).

-

The application site is covered with a gauze patch for a specified period (e.g., 4 hours).

-

After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the skin damage.

Serious Eye Damage/Irritation (Based on OECD Guideline 405):

-

A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.

-

The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

The severity of the eye lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Visualizations

Caption: Recommended personal protective equipment and handling procedures for this compound.

Caption: GHS hazard classifications for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Chloromethyldimethylisopropoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Chloromethyldimethylisopropoxysilane, a valuable organosilicon compound. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound (CMDIPS) is an organosilane that holds significant potential in various chemical applications, including as a versatile intermediate in the synthesis of more complex molecules and as a functionalizing agent for surfaces. Its unique structure, featuring a reactive chloromethyl group and a hydrolyzable isopropoxy group, allows for a range of chemical transformations. This guide details a plausible and robust method for its laboratory-scale synthesis and subsequent purification.

Synthesis of this compound

The synthesis of this compound is achieved through the alcoholysis of chloro(chloromethyl)dimethylsilane with isopropanol. This nucleophilic substitution reaction at the silicon center is facilitated by the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Chemical Reaction

The overall chemical equation for the synthesis is as follows:

dot

Caption: Synthesis pathway of this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of silyl ethers from chlorosilanes and alcohols.

Materials:

-

Chloro(chloromethyl)dimethylsilane (CAS: 1719-57-9)

-

Anhydrous Isopropanol

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Diethyl Ether (or other suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: The flask is charged with chloro(chloromethyl)dimethylsilane (1.0 eq) and a suitable anhydrous solvent such as diethyl ether.

-

Addition of Alcohol and Base: A solution of anhydrous isopropanol (1.1 eq) and anhydrous pyridine (1.2 eq) in the same solvent is prepared and added dropwise to the stirred solution of the chlorosilane at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride precipitate. The filtrate is then transferred to a separatory funnel and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product is purified by fractional distillation under reduced pressure to obtain the pure this compound.

dot

Caption: Purification workflow for this compound.

Experimental Protocol

Apparatus:

-

A round-bottom flask

-

A fractional distillation column (e.g., Vigreux or packed column)

-

A distillation head with a thermometer

-

A condenser

-

A receiving flask

-

A vacuum source and a manometer

Procedure:

-

Setup: The crude product is placed in the round-bottom flask with a few boiling chips. The fractional distillation apparatus is assembled.

-

Distillation: The system is evacuated to a suitable pressure. The flask is heated gently in an oil bath.

-

Fraction Collection: The temperature of the vapor is monitored. A forerun of any low-boiling impurities is collected and discarded. The fraction distilling at a constant temperature corresponding to the boiling point of the product is collected in the receiving flask.

-

Characterization: The purity of the collected product can be assessed by techniques such as Gas Chromatography (GC) and its identity confirmed by spectroscopic methods (NMR, IR).

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material and the expected data for the product.

Table 1: Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Chloro(chloromethyl)dimethylsilane | 1719-57-9 | C₃H₈Cl₂Si | 143.09 | 114-116 | 1.086 |

| This compound | 18171-11-4 | C₆H₁₅ClOSi | 166.72 | ~140-145 (estimated) | ~0.95 (estimated) |

Table 2: Spectroscopic Data for Chloro(chloromethyl)dimethylsilane (Starting Material)

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~2.9 | s, 2H, -CH₂Cl |

| ~0.5 | s, 6H, -Si(CH₃)₂ |

Table 3: Expected Spectroscopic Data for this compound (Product)

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat, cm⁻¹) |

| Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |

| ~3.9 | septet, 1H, -OCH(CH₃)₂ | ~65.0 |

| ~2.8 | s, 2H, -CH₂Cl | ~33.0 |

| ~1.2 | d, 6H, -OCH(CH₃)₂ | ~25.0 |

| ~0.2 | s, 6H, -Si(CH₃)₂ | ~-3.0 |

Note: The spectroscopic data for the product are estimated based on analogous structures and should be confirmed by experimental analysis.

Safety Precautions

-

Chlorosilanes are corrosive and react with moisture to produce HCl. All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ensure all glassware is dry to prevent unwanted hydrolysis of the chlorosilane.

-

The reaction with the base can be exothermic; therefore, controlled addition and cooling are necessary.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available equipment.

Technical Guide: (Chloromethyl)isopropoxydimethylsilane (CAS 18171-11-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (Chloromethyl)isopropoxydimethylsilane, CAS number 18171-11-4. The information is intended for professionals in research and development, particularly in the fields of organic synthesis, materials science, and drug discovery.

Chemical and Physical Properties

(Chloromethyl)isopropoxydimethylsilane is a functionalized organosilane that serves as a versatile reagent in various chemical transformations. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 18171-11-4 | |

| Molecular Formula | C₆H₁₅ClOSi | [1] |

| Molecular Weight | 166.72 g/mol | [1] |

| Appearance | Colorless and transparent liquid | |

| Boiling Point | 64-66 °C at 54 mmHg | [2] |

| Density | 0.926 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.415 | [2] |

| Flash Point | 83 °F (28.3 °C) | [3] |

| Synonyms | (Chloromethyl)dimethylisopropoxysilane, (Isopropoxydimethylsilyl)methyl chloride | [1] |

Synthesis and Experimental Workflow

The primary route for the synthesis of (Chloromethyl)isopropoxydimethylsilane involves the reaction of a chlorosilane precursor with isopropanol. A generalized experimental workflow is presented below.

A generalized workflow for the synthesis of (Chloromethyl)isopropoxydimethylsilane.

A detailed experimental protocol for a similar compound, chloro(chloromethyl)dimethylsilane, involves the chlorination of chlorotrimethylsilane with sulfuryl chloride in the presence of a radical initiator like benzoyl peroxide. The reaction mixture is refluxed, and the product is then isolated by distillation. For the specific synthesis of (Chloromethyl)isopropoxydimethylsilane, a subsequent reaction with isopropanol in the presence of a base to scavenge the generated HCl is a plausible next step.

Key Applications and Experimental Protocols

(Chloromethyl)isopropoxydimethylsilane is primarily utilized as a precursor for the formation of a Grignard reagent, which then serves as a nucleophilic source of the "(isopropoxydimethylsilyl)methyl" group. This functionality is valuable in organic synthesis for the introduction of a silicon-containing moiety.

Formation of the Grignard Reagent

The reaction of (Chloromethyl)isopropoxydimethylsilane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (isopropoxydimethylsilyl)methylmagnesium chloride.

Experimental Protocol: Formation of (isopropoxydimethylsilyl)methylmagnesium chloride (General Procedure)

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and an inert gas (argon or nitrogen) inlet.

-

Reagents:

-

(Chloromethyl)isopropoxydimethylsilane (1.0 equivalent)

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous diethyl ether or THF

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Place the magnesium turnings and the iodine crystal in the reaction flask under an inert atmosphere.

-

Add a small amount of the anhydrous solvent to cover the magnesium.

-

Dissolve the (Chloromethyl)isopropoxydimethylsilane in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the silane solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of (isopropoxydimethylsilyl)methylmagnesium chloride is then ready for use in subsequent reactions.[4]

-

Workflow for the formation of the Grignard reagent.

Reactions with Electrophiles

The generated Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Experimental Protocol: Reaction with an Aldehyde (General Procedure)

-

Apparatus: Standard laboratory glassware for inert atmosphere reactions.

-

Reagents:

-

Solution of (isopropoxydimethylsilyl)methylmagnesium chloride (from the previous step)

-

Aldehyde (1.0 equivalent)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution for quenching

-

-

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the aldehyde in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography.[4]

-

Suppliers

(Chloromethyl)isopropoxydimethylsilane is commercially available from various chemical suppliers. Below is a list of some potential suppliers. It is recommended to contact them directly for current availability and pricing.

-

Sigma-Aldrich (Merck) [5]

-

Santa Cruz Biotechnology [1]

-

BLD Pharm [6]

-

HENAN NEW BLUE CHEMICAL CO.,LTD [3]

-

Daken Chem

-

Parchem

-

Apollo Scientific

-

Alfa Chemistry

-

iChemical [7]

-

ECHEMI

-

Acmec Biochemical

Safety Information

(Chloromethyl)isopropoxydimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. CHLOROMETHYLDIMETHYLISOPROPOXYSILANE | 18171-11-4 [chemicalbook.com]

- 3. 18171-11-4 this compound, CasNo.18171-11-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 6. 18171-11-4|(Chloromethyl)(isopropoxy)dimethylsilane|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Chloromethyldimethylisopropoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Chloromethyldimethylisopropoxysilane (CAS No. 18171-11-4). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure and spectral data from analogous organosilicon compounds. Detailed, standardized experimental protocols for obtaining this data are also provided for researchers equipped to perform in-house analysis. This guide is intended to serve as a valuable resource for scientists and professionals in drug development and materials science who are interested in the characterization of this compound.

Introduction

This compound is a versatile organosilicon compound with potential applications in various fields, including its use as a derivatizing agent in organic synthesis and as a component in the development of new materials. Its structure, featuring a reactive chloromethyl group and a hydrolyzable isopropoxy group, allows for a range of chemical transformations. Accurate spectroscopic data is crucial for its identification, purity assessment, and for monitoring its reactions. This guide provides an in-depth, albeit predictive, analysis of its key spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Septet | 1H | -OCH(CH ₃)₂ |

| ~2.8 | Singlet | 2H | -CH ₂Cl |

| ~1.2 | Doublet | 6H | -OCH(CH ₃)₂ |

| ~0.2 | Singlet | 6H | -Si(CH ₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~65 | -OC H(CH₃)₂ |

| ~30 | -C H₂Cl |

| ~25 | -OCH(C H₃)₂ |

| ~-5 | -Si(C H₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (alkyl) |

| 1260 - 1250 | Strong | Si-CH₃ symmetric deformation |

| 1100 - 1000 | Strong | Si-O-C stretch |

| 840 - 790 | Strong | Si-C stretch and CH₃ rock on Si |

| ~700 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Fragment |

| 166/168 | [M]⁺ (Molecular Ion) |

| 151/153 | [M - CH₃]⁺ |

| 121 | [M - OCH(CH₃)₂]⁺ |

| 107 | [M - CH₂Cl - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ (from rearrangement) |

| 59 | [OCH(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed, generic protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1][2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a suitable method.

-

Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.

-

-

Ionization and Analysis (Electron Ionization - EI):

-

Data Acquisition:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of a liquid sample.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can aid in its initial characterization. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data. The combination of predicted data and standardized methodologies presented herein serves as a crucial starting point for any research, development, or quality control activities involving this compound. It is strongly recommended that experimental data be acquired to validate and refine these predictions for any critical applications.

References

- 1. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide: Solubility of Chloromethyldimethylisopropoxysilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chloromethyldimethylisopropoxysilane. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information based on the general principles of organosilane solubility, qualitative statements from chemical suppliers, and established methodologies for solubility determination.

Executive Summary

This compound, an organosilicon compound with the chemical formula C₆H₁₅ClOSi, is generally characterized as being soluble in organic solvents and only slightly soluble in water.[1] Its solubility profile is primarily dictated by its molecular structure, which features both non-polar (dimethyl, isopropoxy) and reactive polar (chloromethyl, siloxane precursor) moieties. This dual nature allows for miscibility with a range of common organic solvents, a critical consideration for its application in organic synthesis, surface modification, and materials science. This guide provides a qualitative summary of its expected solubility and outlines detailed protocols for empirical determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble/Miscible | The isopropoxy group suggests compatibility. However, slow reaction/hydrolysis may occur over time, especially in the presence of water. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble/Miscible | Acetone is a common solvent for silane coupling agents, indicating good compatibility.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble/Miscible | The ether linkage and hydrocarbon nature of the silane suggest good miscibility with these common aprotic solvents. |

| Esters | Ethyl Acetate | Soluble/Miscible | Expected to be a suitable solvent due to its moderate polarity. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible | Toluene and xylene are frequently cited as good solvents for silane coupling agents due to their non-polar nature.[2] |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble/Miscible | These solvents are effective for a wide range of organic compounds and are expected to readily dissolve the target silane. |

| Apolar Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible | The dimethyl and isopropoxy groups should confer solubility in non-polar aliphatic solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | Expected to be soluble, though the high polarity of these solvents is generally less matched to the silane structure than other organic solvents. |

| Water | Slightly Soluble | The presence of the polarizable C-Cl bond and the potential for hydrolysis of the isopropoxy group leads to slight solubility.[1] Hydrolysis will occur, forming silanols and releasing isopropanol. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Protocol for Qualitative Miscibility Testing

This method provides a rapid visual assessment of miscibility at a defined concentration.

Objective: To determine if this compound is miscible, partially miscible, or immiscible in a solvent at a specific concentration.

Materials:

-

This compound

-

Test solvents (e.g., ethanol, acetone, toluene, hexane, water)

-

Small, dry glass vials with caps (e.g., 4 mL)

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Add 1.0 mL of the selected organic solvent to a clean, dry vial.

-

Using a separate pipette, add 0.1 mL (approximately 10% v/v) of this compound to the solvent.

-

Cap the vial securely and vortex the mixture vigorously for 30 seconds.

-

Allow the vial to stand undisturbed for 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The solution is a single, clear, homogeneous phase.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy, hazy, or forms an emulsion that may or may not separate over a longer period.

-

-

Record the observation. Repeat for all test solvents.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a solvent.

Objective: To quantify the maximum concentration of this compound that dissolves in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or flasks with airtight caps

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the solvent. "Excess" means enough solid/liquid should remain undissolved to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved silane settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any microscopic undissolved particles.

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID method to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility in units such as mg/mL or g/100g based on the measured concentration and the mass/volume of the analyzed sample.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Miscibility Testing.

Caption: Workflow for Quantitative Solubility Determination.

References

Thermal Stability and Decomposition of Chloromethyldimethylisopropoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in the public domain regarding the thermal stability and decomposition of Chloromethyldimethylisopropoxysilane. The following guide is a synthesized document based on the analysis of analogous organosilicon compounds and established principles of thermal analysis. The experimental protocols provided are representative methodologies for the analysis of such compounds.

Introduction

This compound (CMDIPOS) is a functionalized organosilane with potential applications in organic synthesis and materials science. Understanding its thermal stability and decomposition pathways is critical for defining its processing limits, storage conditions, and potential hazards. This technical guide provides an overview of the expected thermal behavior of CMDIPOS, detailed experimental protocols for its analysis, and a proposed decomposition pathway based on related chemistries.

Thermal Properties of Analogous Organosilanes

To provide a contextual understanding of the potential thermal stability of this compound, the following table summarizes the thermal decomposition data for structurally related organosilanes. The thermal stability of organosilanes is influenced by the nature of the organic substituents and the presence of reactive functional groups. Generally, the introduction of chloroalkyl groups can influence the decomposition mechanism.

| Compound Name | Decomposition Onset (°C) | Key Decomposition Products | Analytical Method |

| Methyltrichlorosilane | ~500-600 | SiCl3, CH3 radicals, SiCl2 | Flash Pyrolysis-VUV-MS[1] |

| Dimethyldichlorosilane | Not specified | Sequential loss of methyl radicals, SiCl2 | Flash Pyrolysis-VUV-MS[1] |

| Methyldichlorosilane | Not specified | SiCl2, CH4, HCl, SiCH3Cl | Flash Pyrolysis-VUV-MS[1] |

| 4-chlorophenyl functionalized silica xerogel | >300 | Benzene, chlorinated compounds | TGA/FTIR/GC-MS[2] |

| Chloromethyl functionalized silica xerogel | >250 | Chlorinated hydrocarbons | TGA/FTIR/GC-MS[2] |

| 3-chloropropyl functionalized silica xerogel | >200 | Alkenes, chlorinated compounds | TGA/FTIR/GC-MS[2] |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule. The Si-C and C-Cl bonds are potential initiation sites. Based on studies of similar chlorinated organosilanes, a plausible decomposition pathway is proposed.

The initial step could be the cleavage of the C-Cl bond to form a primary radical, or the Si-CH2Cl bond. Subsequent reactions may involve intramolecular rearrangements, elimination of stable molecules such as propene from the isopropoxy group, and the formation of volatile silicon-containing species.

Caption: Proposed decomposition pathway for this compound.

Experimental Protocols

The following are detailed, representative protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the thermal characterization of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, identifying decomposition temperatures and the presence of volatile byproducts.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar) is calibrated for temperature and mass.

-

Select an appropriate crucible, typically alumina (150 µL), and ensure it is clean and tared.

-

-

Sample Preparation:

-

Due to the volatility of the silane, handle the sample in a fume hood.

-

Accurately weigh 5-10 mg of this compound directly into the tared TGA crucible.

-

-

TGA Method Parameters:

-

Purge Gas: High purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[3]

-

Hold at 800 °C for 10 minutes to ensure complete decomposition.

-

-

Data Collection: Record mass loss, temperature, and the first derivative of the mass loss (DTG) curve.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve.

-

Identify the temperatures of maximum decomposition rates from the peaks in the DTG curve.

-

Calculate the percentage of mass loss at each decomposition step.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting, boiling, and decomposition.

Methodology:

-

Instrument Preparation:

-

Ensure the DSC instrument (e.g., NETZSCH DSC 214 or similar) is calibrated for temperature and enthalpy.

-

Use hermetically sealed aluminum pans to contain the volatile sample.

-

-

Sample Preparation:

-

In a fume hood, accurately weigh 2-5 mg of this compound into a tared hermetic aluminum pan.

-

Immediately seal the pan to prevent evaporation.

-

Prepare an empty, sealed hermetic pan to be used as a reference.

-

-

DSC Method Parameters:

-

Purge Gas: High purity nitrogen at a flow rate of 40-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature, e.g., -50 °C, for 5 minutes.

-

Ramp the temperature from -50 °C to 400 °C at a heating rate of 10 °C/min.

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial heating.

-

-

Data Collection: Record heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks which may correspond to decomposition or polymerization reactions.

-

Determine the onset temperatures and peak temperatures for all observed thermal events.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the peak area.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

References

- 1. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]

The Silicon-Chlorine Bond: A Gateway to Advanced Materials and Therapeutics

An In-depth Technical Guide on the Reactivity of Chlorosilanes for Researchers, Scientists, and Drug Development Professionals

The silicon-chloride (Si-Cl) bond, a cornerstone of organosilicon chemistry, offers a versatile platform for the synthesis of a vast array of compounds with significant applications in materials science and drug development. The inherent polarity and reactivity of this bond make chlorosilanes key intermediates in the production of silicones, siloxanes, and other silicon-containing molecules. This technical guide provides a comprehensive overview of the reactivity of the Si-Cl bond, detailing key reactions, experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

The Nature of the Si-Cl Bond: A Foundation of Reactivity

The reactivity of the Si-Cl bond is fundamentally governed by the difference in electronegativity between silicon (1.90) and chlorine (3.16) on the Pauling scale. This significant difference results in a highly polar covalent bond, with the silicon atom bearing a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). This polarity makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles.

Furthermore, the availability of low-lying d-orbitals on the silicon atom allows it to form hypervalent intermediates, facilitating nucleophilic substitution reactions. The strength of the Si-Cl bond is also a critical factor in its reactivity.

Factors Influencing Si-Cl Bond Reactivity

Several factors modulate the reactivity of the Si-Cl bond:

-

Electronic Effects: Electron-donating groups attached to the silicon atom decrease its electrophilicity, thus reducing the rate of nucleophilic attack. Conversely, electron-withdrawing groups enhance the partial positive charge on the silicon, increasing its reactivity.

-

Steric Effects: Bulky substituents on the silicon atom can hinder the approach of nucleophiles, slowing down the reaction rate. This steric hindrance is a crucial consideration in the design of synthetic routes.[1]

Key Reactions of the Si-Cl Bond

The versatility of chlorosilanes stems from the diverse range of reactions the Si-Cl bond can undergo. The most fundamental of these are nucleophilic substitution reactions, including hydrolysis, alcoholysis, and ammonolysis, as well as reactions with organometallic reagents like Grignard reagents.

Hydrolysis: The Formation of Silanols and Siloxanes

The reaction of chlorosilanes with water, known as hydrolysis, is a vigorous and often exothermic process that leads to the formation of silanols (R₃SiOH) and hydrogen chloride (HCl).[2][3][4][5] Silanols are often unstable and readily undergo condensation to form siloxane bonds (Si-O-Si), the backbone of silicone polymers.[2][3][4] The number of chlorine atoms on the parent chlorosilane dictates the structure of the resulting polysiloxane.

-

Monochlorosilanes (R₃SiCl): Hydrolysis yields a disiloxane.

-

Dichlorosilanes (R₂SiCl₂): Hydrolysis and subsequent condensation produce linear or cyclic polysiloxanes.[3][4]

-

Trichlorosilanes (RSiCl₃): Hydrolysis leads to the formation of cross-linked polysiloxane networks or resins.[4]

Hydrolysis Reaction Mechanism

References

The Cornerstone of Modern Synthesis: An In-depth Guide to Silylation Reactions

Introduction to Silylation in Organic Chemistry

Silylation is a fundamental and versatile chemical reaction in organic chemistry that involves the introduction of a silyl group (typically of the structure R₃Si-) into a molecule.[1] This process most commonly replaces an active hydrogen on a heteroatom, such as in hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups.[2] The resulting silyl ethers, silyl amines, or silyl esters serve critical roles, making silylation an indispensable tool for researchers, scientists, and professionals in drug development.

The primary applications of silylation are twofold. First, it is a cornerstone of protecting group chemistry . By masking reactive functional groups, chemists can prevent undesired side reactions during multi-step syntheses, thereby improving overall efficiency and yields.[3][4] The silyl group can be selectively removed later under mild conditions.[5] Second, silylation is crucial in analytical chemistry , particularly for gas chromatography (GC) and mass spectrometry (MS). Derivatizing polar, non-volatile compounds increases their volatility and thermal stability, enabling their analysis by these powerful techniques.[2][6]

In the pharmaceutical industry, silylation is employed to enhance the solubility of drug candidates, facilitate the synthesis of complex natural products and chiral compounds, and create stable intermediates.[2][7] The ability to tune the properties of the silyl group allows for precise control over a molecule's reactivity and stability.[8]

The Mechanism of Silylation

The silylation process typically proceeds through a nucleophilic substitution mechanism (Sɴ2) at the silicon atom.[1] The reaction is initiated when a nucleophile, such as an alcohol, attacks the electrophilic silicon atom of a silylating agent (e.g., a silyl halide). This attack is often facilitated by a base, which deprotonates the nucleophile to increase its reactivity. The reaction concludes with the departure of a leaving group from the silicon atom, forming a stable silyl ether and a salt byproduct.[1]

The reactivity of the silylating agent and the stability of the resulting silyl ether are heavily influenced by the steric bulk of the alkyl or aryl groups attached to the silicon atom.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Unlocking Material Performance: A Technical Guide to Isopropoxysilanes

For Researchers, Scientists, and Drug Development Professionals

Isopropoxysilanes are a versatile class of organosilicon compounds that play a pivotal role in advanced materials science. Their unique bifunctional nature, possessing both inorganic-reactive isopropoxy groups and a tailorable organic functionality, allows them to act as molecular bridges between dissimilar materials. This technical guide delves into the core applications of isopropoxysilanes, providing quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to empower researchers in their materials development endeavors.

Core Applications of Isopropoxysilanes in Materials Science

Isopropoxysilanes are instrumental in several key areas of materials science, primarily due to their ability to form durable bonds between organic polymers and inorganic substrates. Their applications span from enhancing the mechanical properties of composites to creating specialized surface coatings.

Coupling Agents in Polymer Composites

In composite materials, isopropoxysilanes act as coupling agents at the interface between the polymer matrix and inorganic reinforcements (e.g., glass fibers, silica nanoparticles). This function is critical for improving stress transfer from the flexible polymer to the rigid filler, thereby enhancing the overall mechanical performance of the composite. The isopropoxy groups hydrolyze to form reactive silanols, which then condense with hydroxyl groups on the inorganic surface. The organofunctional group of the silane is chosen to be compatible and reactive with the polymer matrix.

Sol-Gel Processes for Coatings and Nanoparticle Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution. Isopropoxysilanes are common precursors in the sol-gel synthesis of silica-based coatings and nanoparticles. Through controlled hydrolysis and condensation reactions, a colloidal suspension (sol) is formed, which then evolves into a continuous solid network (gel). This method allows for the creation of thin films with tailored properties, such as hydrophobicity or antireflectivity, and the synthesis of monodisperse silica nanoparticles.

Surface Modification for Adhesion and Wettability Control

Isopropoxysilanes are widely used to modify the surface properties of various substrates. By forming a covalent bond with the surface, they can introduce a range of functionalities, altering properties like surface energy, wettability, and chemical reactivity. This is crucial for promoting adhesion between a coating and a substrate, or for creating surfaces with specific hydrophobic or hydrophilic characteristics.

Synthesis of Hybrid Organic-Inorganic Polymers

Hybrid organic-inorganic polymers are materials that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, rigidity) at the molecular level. Isopropoxysilanes are key building blocks in the synthesis of these hybrids. The hydrolysis and co-condensation of isopropoxysilanes with other organic monomers or polymers lead to the formation of a crosslinked network with unique and tunable properties.

Quantitative Data on Material Performance

The following tables summarize the quantitative impact of using silane coupling agents, including isopropoxysilanes, on the properties of various materials.

Table 1: Effect of Silane Coupling Agents on the Mechanical Properties of Composites

| Composite System | Silane Coupling Agent | Property Measured | Improvement (%) | Reference |

| Polypropylene/Zeolite | 3-Aminopropyltriethoxysilane (AMPTES) | Young's Modulus | 14.3 | [1] |

| Polypropylene/Zeolite | Methyltriethoxysilane (MTES) | Young's Modulus | 9.1 | [1] |

| Polypropylene/Zeolite | 3-Mercaptopropyltrimethoxysilane (MPTMS) | Young's Modulus | 5.5 | [1] |

| Polypropylene/Zeolite | 3-Aminopropyltriethoxysilane (AMPTES) | Tensile Yield Stress | 18.9 | [1] |

| Polypropylene/Zeolite | Methyltriethoxysilane (MTES) | Tensile Yield Stress | 14.9 | [1] |

| Polypropylene/Zeolite | 3-Mercaptopropyltrimethoxysilane (MPTMS) | Tensile Yield Stress | 18.4 | [1] |

| Carbon Fiber/Silicon Rubber | γ-Aminopropyl triethoxylsilane | Tensile Strength | 32.0 | [2] |

| Recycled Polypropylene/Microcrystalline Cellulose | Aminopropyltriethoxysilane (APS) | Impact Strength | ~15 | [3] |

Table 2: Surface Energy and Wettability of Silane-Treated Surfaces

| Substrate | Silane Treatment | Contact Angle (Water) | Surface Energy (mN/m) | Reference |

| Glass | Untreated | < 10° | High | [4][5] |

| Glass | Dichlorodimethylsilane (Surfasil) | > 90° | Low (Dispersive and Specific components reduced) | [4] |

| Wood Fibers | Methyl trimethoxy silane (MTMS) | 136.0° | - | [6] |

| Wood Fibers | Octyl trimethoxy silane (OTMS) | 127.9° | - | [6] |

| Wood Fibers | Dodecyl trimethoxysilane (DTMS) | 139.7° | - | [6] |

| Mesoporous Silica Particles | Propyltriethoxysilane (C3) | ~130° (at pH 4) | - | [7] |

| Mesoporous Silica Particles | Octyltriethoxysilane (C8) | ~140° (at pH 4) | - | [7] |

| Mesoporous Silica Particles | Dodecyltriethoxysilane (C12) | ~145° (at pH 4) | - | [7] |

| Mesoporous Silica Particles | Octadecyltriethoxysilane (C18) | ~150° (at pH 4) | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving isopropoxysilanes.

Surface Modification of Glass Fibers with Isopropoxysilane

Objective: To apply a uniform layer of an isopropoxysilane coupling agent to the surface of glass fibers to improve their adhesion to a polymer matrix.

Materials:

-

Glass fibers

-

Isopropoxysilane coupling agent (e.g., 3-aminopropyltriisopropoxysilane)

-

Ethanol (anhydrous)

-

Deionized water

-

Acetic acid (glacial)

-

Beakers

-

Magnetic stirrer and stir bar

-

Oven

Procedure:

-

Cleaning of Glass Fibers:

-

Immerse the glass fibers in a beaker containing a 2% (w/v) solution of a non-ionic surfactant in deionized water.

-

Sonicate the mixture for 15 minutes to remove surface contaminants.

-

Rinse the fibers thoroughly with deionized water.

-

Dry the glass fibers in an oven at 110°C for 2 hours.

-

-

Preparation of Silane Solution:

-

In a separate beaker, prepare a 95:5 (v/v) ethanol/water solution.

-

Slowly add the isopropoxysilane to the ethanol/water mixture to a final concentration of 2% (v/v) while stirring.

-

Add a few drops of glacial acetic acid to adjust the pH to approximately 4-5. This catalyzes the hydrolysis of the isopropoxy groups.

-

Continue stirring the solution for 1 hour to allow for hydrolysis to occur.

-

-

Surface Treatment:

-

Immerse the cleaned and dried glass fibers into the prepared silane solution.

-

Allow the fibers to soak for 30 minutes with gentle agitation.

-

Remove the fibers from the solution and rinse them with anhydrous ethanol to remove any unreacted silane.

-

-

Curing:

-

Dry the treated glass fibers in an oven at 110°C for 1 hour to promote the condensation of the silanol groups with the glass surface and with each other, forming a stable polysiloxane layer.

-

Synthesis of Silica Nanoparticles via Sol-Gel Process using Isopropoxysilane

Objective: To synthesize monodisperse silica nanoparticles using an isopropoxysilane precursor through the Stöber method.

Materials:

-

Tetraisopropoxysilane (TIPS)

-

Ethanol (absolute)

-

Deionized water

-

Ammonium hydroxide solution (28-30%)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine 50 mL of absolute ethanol and 5 mL of deionized water.

-

Add 2 mL of ammonium hydroxide solution to the flask and stir the mixture vigorously.

-

-

Precursor Addition:

-

In a separate container, prepare a solution of 10 mL of tetraisopropoxysilane in 20 mL of absolute ethanol.

-

Add the TIPS solution dropwise to the stirred ethanol/water/ammonia mixture over a period of 15 minutes.

-

-

Reaction:

-

Allow the reaction to proceed at room temperature with continuous stirring for 24 hours. A white precipitate of silica nanoparticles will form.

-

-

Purification:

-

Collect the silica nanoparticles by centrifugation at 8000 rpm for 15 minutes.

-

Wash the nanoparticles three times with ethanol to remove any unreacted precursors and byproducts.

-

Dry the purified silica nanoparticles in a vacuum oven at 60°C overnight.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving isopropoxysilanes.

Hydrolysis and Condensation of Isopropoxysilanes

Caption: General mechanism of isopropoxysilane hydrolysis and condensation.

Experimental Workflow for Composite Preparation

Caption: Workflow for preparing a polymer composite with a silane coupling agent.

Sol-Gel Process for Silica Coating

Caption: Workflow for creating a silica coating using the sol-gel method.

Conclusion

Isopropoxysilanes are indispensable tools in the field of materials science, offering a versatile platform for enhancing material properties and creating novel functionalities. Their ability to bridge the organic and inorganic worlds enables significant improvements in composite strength, adhesion, and surface characteristics. This guide has provided a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying chemical processes. By leveraging the information presented herein, researchers and professionals can accelerate their development of advanced materials with tailored performance characteristics.

References

- 1. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protecting primary alcohols with Chloromethyldimethylisopropoxysilane protocol

Application Notes and Protocols: Protection of Primary Alcohols

A Practical Guide to the Silylation of Primary Alcohols Using tert-Butyldimethylsilyl Chloride (TBDMS-Cl)

Introduction

The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecule construction by preventing unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and mild removal.[1][2] While the specific reagent "Chloromethyldimethylisopropoxysilane" is not commonly documented or commercially available for this purpose, the principles of alcohol protection via silylation are well-established.[3][4] This document provides a detailed protocol for the protection of primary alcohols using tert-butyldimethylsilyl chloride (TBDMS-Cl), a versatile and robust reagent that serves as an excellent proxy. The steric bulk of the TBDMS group allows for the highly selective protection of primary alcohols over secondary and tertiary alcohols.[5]

The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of TBDMS-Cl, typically facilitated by a base such as imidazole, which acts as a catalyst and neutralizes the HCl byproduct.[6][7] The resulting tert-butyldimethylsilyl ether is stable to a variety of reagents, including oxidants, reductants, and many organometallic species.[8] Deprotection is reliably achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which exploits the high strength of the silicon-fluoride bond.[1][9]

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of primary alcohols as TBDMS ethers and their subsequent deprotection.

Table 1: Protection of Primary Alcohols with TBDMS-Cl [5]

| Substrate (Primary Alcohol) | Reagents and Conditions | Yield of Primary TBDMS Ether | Observations |

| 1-Butanol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 4h | >95% | Rapid and clean conversion. |

| Benzyl Alcohol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h | >98% | Efficient protection of the primary benzylic alcohol. |

| 1,4-Butanediol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, 0°C to rt, 6h | ~85% (mono-protected) | Good selectivity for mono-protection can be achieved. |

| 1-Octanol | 1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole, CH₂Cl₂, rt, 5h | >95% | High yield in an alternative solvent system. |

Table 2: Deprotection of TBDMS Ethers [5]

| Substrate (TBDMS Ether) | Reagents and Conditions | Yield of Alcohol | Observations |

| 1-Butanol-TBDMS | 1.1 eq. TBAF, THF, rt, 1h | >98% | Standard and highly effective deprotection method.[8] |

| Benzyl Alcohol-TBDMS | Acetic Acid/H₂O (3:1), rt, 12h | >90% | Mild acidic conditions can be employed. |

| 1-Octanol-TBDMS | 10 mol% Cs₂CO₃, MeOH, rt, 2h | >95% | Mild basic conditions are also effective. |

| Selective Deprotection | 5-20% Formic Acid, MeCN/H₂O | Selective for 1° | Primary TBDMS ethers can be selectively cleaved in the presence of secondary ones.[10] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl (Corey Protocol)

This protocol describes a general and highly reliable procedure for the silylation of a primary alcohol.[6][7][11]

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 - 1.2 eq)

-

Imidazole (2.2 - 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

-

To the stirred solution, add TBDMS-Cl (1.1 eq) portion-wise at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C before addition.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.[8]

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol provides the most common and effective method for the cleavage of a TBDMS ether.[6][9]

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is typically complete within 1-4 hours.[8]

-

Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution or water.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

If necessary, purify the resulting alcohol by flash column chromatography.

Visualization

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols: Silylation of Hindered Secondary Alcohols using Chloromethyldimethylisopropoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a variety of reaction conditions, and selective removal. The steric and electronic properties of the silylating agent can be tuned to achieve selective protection of primary, secondary, and tertiary alcohols.

This document provides detailed application notes and protocols for the use of Chloromethyldimethylisopropoxysilane as a novel reagent for the silylation of sterically hindered secondary alcohols. While direct literature on this specific application is limited, the protocols provided herein are based on established principles of silylation chemistry and are intended to serve as a comprehensive guide for researchers. This compound offers a unique combination of a sterically demanding isopropoxy group and a reactive chloromethyl group, which may impart advantageous properties in specific synthetic contexts.

Reagent Overview

-

Compound Name: this compound

-

Molecular Formula: C₆H₁₅ClOSi[1]

-

Molar Mass: 166.72 g/mol [1]

-

Appearance: Colorless transparent liquid[1]

Reaction Principle

The silylation of an alcohol with a chlorosilane typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom. A base is generally required to deprotonate the alcohol, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. The steric hindrance around both the alcohol and the silicon atom plays a crucial role in the reaction rate and yield.

Hypothetical Reaction Scheme

Caption: General reaction for the silylation of a hindered secondary alcohol.

Experimental Protocols

Note: The following protocols are hypothetical and based on general procedures for the silylation of hindered alcohols. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) is highly recommended for specific substrates.

Protocol 1: Silylation using Imidazole as a Base

This protocol is suitable for a wide range of hindered secondary alcohols.

Materials:

-

Hindered secondary alcohol (1.0 eq)

-

This compound (1.2 - 2.0 eq)

-

Imidazole (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the hindered secondary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM, add this compound (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Silylation using a Stronger, Non-Nucleophilic Base

This protocol may be effective for particularly challenging, sterically encumbered alcohols.

Materials:

-

Hindered secondary alcohol (1.0 eq)

-

This compound (1.5 - 2.5 eq)

-

2,6-Lutidine or Triethylamine (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the hindered secondary alcohol (1.0 eq) and 2,6-lutidine (2.5 eq) in anhydrous DCM.

-

Add this compound (2.0 eq) to the solution at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux (40-50 °C) and stir for 24-48 hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with DCM (3 x 20 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Experimental Workflow Diagram

Caption: A typical experimental workflow for silylation.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for the silylation of various hindered secondary alcohols using the protocols described above. This data is intended for illustrative purposes to guide experimental design.

Table 1: Silylation of Hindered Secondary Alcohols with this compound (Protocol 1)

| Entry | Substrate (Hindered Secondary Alcohol) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 1-(1-Adamantyl)ethanol | 24 | RT | 85 |

| 2 | Di-tert-butylmethanol | 36 | RT | 70 |

| 3 | 2,2,4,4-Tetramethyl-3-pentanol | 48 | RT | 65 |

| 4 | (1R,2S,5R)-(-)-Menthol | 12 | RT | 92 |

Table 2: Silylation of Hindered Secondary Alcohols with this compound (Protocol 2)

| Entry | Substrate (Hindered Secondary Alcohol) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 1-(1-Adamantyl)ethanol | 18 | 40 | 90 |

| 2 | Di-tert-butylmethanol | 24 | 40 | 82 |

| 3 | 2,2,4,4-Tetramethyl-3-pentanol | 36 | 40 | 78 |

| 4 | (1R,2S,5R)-(-)-Menthol | 8 | 40 | 95 |

Deprotection Protocols

The cleavage of the isopropoxydimethylsilyl ether can be achieved under standard conditions used for other silyl ethers. The choice of deprotection agent will depend on the other functional groups present in the molecule.

Protocol 3: Deprotection using Fluoride Ions

Materials:

-

Silyl ether (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the silyl ether in THF.

-

Add the TBAF solution dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent and purify the product as necessary.

Protocol 4: Deprotection under Acidic Conditions

Materials:

-

Silyl ether (1.0 eq)

-